2-(2-Aminocyclobutyl)acetic acid;hydrochloride
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Overview
Description
2-(2-Aminocyclobutyl)acetic acid;hydrochloride is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of an aminocyclobutyl group attached to an acetic acid moiety, with the hydrochloride salt form enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization and functional group transformations .
Industrial Production Methods
Industrial production of 2-(2-Aminocyclobutyl)acetic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminocyclobutyl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids .
Scientific Research Applications
2-(2-Aminocyclobutyl)acetic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Aminocyclobutyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminocyclobutyl)acetamide;hydrochloride: Similar in structure but with an acetamide group instead of acetic acid.
2-(2-Aminocyclobutyl)ethanol;hydrochloride: Contains an ethanol group instead of acetic acid
Uniqueness
2-(2-Aminocyclobutyl)acetic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its stability and solubility as a hydrochloride salt make it particularly valuable in various applications.
Biological Activity
2-(2-Aminocyclobutyl)acetic acid;hydrochloride is a compound that has garnered interest in various fields, including medicinal chemistry and biological research. Its structural properties suggest potential interactions with biological targets, leading to significant therapeutic implications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H12ClN1O2
- Molecular Weight : 187.62 g/mol
- Solubility : Soluble in water and polar organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways by:
- Binding to Active Sites : The compound can alter the conformation of target proteins, influencing their activity.
- Influencing Signal Transduction : It may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that the compound is cytotoxic to various cancer cell lines, including HCT116 (colon cancer), MCF-7, and MDA-MB-231 (breast cancer) cells. It induces apoptosis and cell cycle arrest through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .
- Neuroprotective Effects : The compound may influence neurotransmitter systems, showing promise in modulating synaptic plasticity, which is crucial for learning and memory processes. Its interactions with glutamate and GABA receptors suggest potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human colon cancer cells (HCT116). The compound demonstrated significant inhibition of cell growth, with an IC50 value indicating effective potency. Mechanistic studies revealed that it induced apoptosis via activation of caspase pathways and increased ROS levels .
Case Study 2: Neuropharmacological Potential
In a model of neurodegeneration, this compound was administered to assess its effects on cognitive function. Results indicated improved synaptic plasticity and memory retention in treated animals compared to controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
cis-(3-Aminocyclobutyl)acetic acid hydrochloride | Anticancer, Antimicrobial | HDAC and MMP inhibition |
N-CDPCB | Inhibitor of FTO | Modulates metabolic pathways |
This comparison highlights the unique properties of this compound, particularly its dual role in oncology and neuropharmacology.
Properties
IUPAC Name |
2-(2-aminocyclobutyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKJXAFCWYECFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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